Afrostyraxthioside A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16O5S2 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(methylsulfanylmethylsulfanyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H16O5S2/c1-14-3-15-8-7(12)6(11)5(10)4(2-9)13-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8+/m1/s1 |
InChI Key |
PAIFKDJENKMXFI-CBQIKETKSA-N |
Isomeric SMILES |
CSCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CSCSC1C(C(C(C(O1)CO)O)O)O |
Synonyms |
afrostyraxthioside A methylthiomethyl 1-beta-D-thioglucopyranoside methylthiomethyl 1-thioglucopyranoside |
Origin of Product |
United States |
Ethnobotanical and Phytochemical Research Context of Afrostyrax Lepidophyllus
Botanical Classification and Geographical Distribution of the Source Plant (Afrostyrax lepidophyllus)
Afrostyrax lepidophyllus Mildbr. is a species of tree belonging to the family Huaceae. wikipedia.orgwikipedia.orggbif.org It is classified within the order Oxalidales. wikipedia.orggbif.orgafrican-herbaria.orgwikimedia.org The genus Afrostyrax is small, containing only three species, all found exclusively in Africa. wikipedia.orgdepeperwinkel.nl
The native range of Afrostyrax lepidophyllus spans from Ghana to West-Central Tropical Africa. kew.org Its distribution includes countries such as Cameroon, Gabon, Ghana, the Central African Republic, Congo, and the Democratic Republic of Congo (formerly Zaïre). wikipedia.orgwikimedia.orgrecolnat.org The tree primarily grows in the wet tropical biome. kew.org
Botanical Classification of Afrostyrax lepidophyllus:
| Rank | Taxon |
| Kingdom | Plantae |
| Phylum | Tracheophyta |
| Class | Magnoliopsida |
| Order | Oxalidales |
| Family | Huaceae |
| Genus | Afrostyrax |
| Species | A. lepidophyllus |
Geographical Distribution of Afrostyrax lepidophyllus:
| Region | Countries Included |
| West-Central Tropical Africa | Cameroon, Gabon, Ghana, Central African Republic, Congo, DR Congo |
Ethnobotanical Background Leading to Scientific Inquiry
The scientific investigation into Afrostyrax lepidophyllus is significantly influenced by its traditional recognition, particularly the distinctive strong onion or garlic-like smell emitted by all parts of the plant, including the bark and fruits. african-herbaria.orgdepeperwinkel.nlnih.gov This characteristic aroma has led to its use as a spice in traditional African cuisine, especially in Ghana, Cameroon, and Congo. depeperwinkel.nlnih.gov Common names for the plant include "country onion" or "bush onion". depeperwinkel.nlnih.govresearchgate.net
While the detailed ethnobotanical uses as traditional remedies are outside the scope here, the notable aromatic properties and established role as a spice provided a clear rationale for scientific investigation into its chemical composition. Researchers were prompted to explore the compounds responsible for these characteristics and to conduct phytochemical analyses to understand the plant's constituents beyond its culinary use. nih.govjournaljmsrr.comhillpublisher.comresearchgate.netresearchgate.net This interest in the plant's chemical makeup laid the groundwork for the discovery and study of specific compounds like Afrostyraxthioside A.
Phytochemical Profiling of Afrostyrax lepidophyllus Extracts Relevant to this compound Discovery
Phytochemical studies of Afrostyrax lepidophyllus have aimed to identify the various compounds present in different parts of the plant, such as the seeds, bark, and leaves. These investigations have employed techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the chemical profiles of plant extracts. journaljmsrr.comhillpublisher.com
Analyses of A. lepidophyllus seeds, for instance, have revealed the presence of a variety of bioactive compounds. journaljmsrr.comhillpublisher.com Studies using methanol (B129727) and dichloromethane/methanol extracts of seeds have identified numerous compounds, including fatty acids, fatty acid derivatives, methyl esters of fatty acids, and sulfur-containing compounds. hillpublisher.com Specifically, methanol extracts have shown the presence of sulfur-containing compounds. hillpublisher.com The characteristic odor of the plant suggests the presence of organosulfur compounds, which are often responsible for onion and garlic aromas. The focus on isolating and characterizing individual compounds from these complex mixtures is a key step in identifying specific molecules like this compound.
Detailed research findings from phytochemical profiling:
A study evaluating methanol and dichloromethane/methanol extracts of Afrostyrax lepidophyllus seeds identified fourteen compounds in the methanol extract and sixteen in the dichloromethane/methanol extract. hillpublisher.com
Key compounds identified in seed extracts:
| Extract Type | Abundant Compounds | Relative Abundance (%) |
| Methanol | 9,12-Octadecadienoic acid, Oleic acid, n-Hexadecanoic acid, 3H-Pyrazzole-3-one, 4-benzoyl-2,4-dihydro-5-methyl-2-phenyl | 49.14, 10.26, 11.41, 10.53 |
| Dichloromethane/Methanol | trans-13-Octadecenoic acid, n-Hexadecanoic acid | 63.97, 15.95 |
The presence of sulfur-containing compounds in the methanol extract was also noted. hillpublisher.com While this profiling identifies various constituents, further targeted isolation and characterization studies are necessary to pinpoint and elucidate the structure of specific compounds like this compound. The isolation and structural characterization of novel compounds typically involve techniques such as chromatography for purification and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry for structure elucidation. mdpi.commdpi.comfrontiersin.orgnih.gov
Chemical Structure and Analogues of Afrostyraxthioside a
Detailed Structural Elucidation Methodologies for Afrostyraxthioside A (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)
The primary methods employed for the structural elucidation of this compound involve spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) nih.gov. These techniques are fundamental in determining the molecular architecture of complex natural products anu.edu.au.
Mass spectrometry, specifically Fast Atom Bombardment (FAB) MS, has been utilized to ascertain the molecular weight of this compound and analyze its fragmentation pattern, which provides insights into the constituent substructures nih.gov. The integration of molecular weight data from MS with connectivity information derived from NMR facilitates the construction of the complete molecular structure.
The structural determination of this compound and its related analogues was further corroborated by an efficient one-step synthesis, which aided in confirming the proposed structures nih.gov.
Stereochemical Assignment and Conformational Analysis of the 1-Thio-β-D-glucopyranoside Moiety
A key structural feature of this compound is the presence of a 1-thio-β-D-glucopyranoside moiety nih.gov. The determination of the stereochemistry at the glycosidic linkage and the conformational analysis of the glucopyranoside ring are vital aspects of its structural characterization.
The β-anomeric configuration at the thio-glycosidic bond (C-1') is typically deduced from the coupling constant observed between the anomeric proton (H-1') and H-2' in the ¹H NMR spectrum. A large coupling constant (generally exceeding 7 Hz) indicates a trans-diaxial relationship between H-1' and H-2', consistent with a β-glycosidic linkage in the preferred chair conformation of the glucopyranoside ring nih.gov.
Conformational analysis of the glucopyranoside ring involves scrutinizing the coupling constants between vicinal protons on the ring. These values provide information about the dihedral angles between the protons, as described by the Karplus equation. For a glucopyranoside adopting the standard ⁴C₁ chair conformation, large coupling constants are observed for axial-axial proton interactions, while axial-equatorial and equatorial-equatorial couplings are smaller. Analysis of these coupling constants confirms the chair conformation and the axial or equatorial orientation of the substituents on the sugar ring nih.gov.
Structural Characterization of Related Thioglucosides from Afrostyrax lepidophyllus (e.g., Afrostyraxthioside B, Afrostyraxthioside C)
Beyond this compound, Afrostyrax lepidophyllus seeds have also yielded other related 1-thioglycosides, namely Afrostyraxthioside B and Afrostyraxthioside C nih.govnih.govnih.gov. These compounds share the fundamental 1-thio-β-D-glucopyranoside structure but differ in the nature of the aglycone group attached to the sulfur atom.
This compound is identified as methylthiomethyl 1-thio-β-D-glucopyranoside. Afrostyraxthioside B is characterized as methylsulfonylmethyl 1-thio-β-D-glucopyranoside, and Afrostyraxthioside C is identified as methylsulfonylmethylthiomethyl 1-thio-β-D-glucopyranoside nih.gov.
The structural characterization of Afrostyraxthiosides B and C was also primarily based on NMR and MS data, similar to the methodology used for this compound nih.gov. By comparing their spectroscopic data with that of this compound and with known spectroscopic information for glucopyranosides and the corresponding sulfur-containing aglycones, their structures were elucidated. The variations in the aglycone moieties lead to distinct spectroscopic patterns, particularly in the NMR spectra, enabling their differentiation and structural assignment.
The following table summarizes the Afrostyraxthiosides isolated from Afrostyrax lepidophyllus:
| Compound | Aglycone Moiety |
| This compound | Methylthiomethyl |
| Afrostyraxthioside B | Methylsulfonylmethyl |
| Afrostyraxthioside C | Methylsulfonylmethylthiomethyl |
Comparative Structural Analysis within the Broader Class of Thioglycosides
Afrostyraxthiosides A, B, and C are members of the broader class of thioglycosides, which are characterized by a glycosidic bond formed between the anomeric carbon of a sugar and an organic aglycone through a sulfur atom (S-glycosidic bond) nih.gov. This contrasts with the more prevalent O-glycosides, where the linkage involves an oxygen atom.
Structurally, thioglycosides share the core glycosidic linkage but exhibit considerable diversity in their aglycone structures. The aglycone can range from simple alkyl or aryl groups to more complex molecular entities. Furthermore, the sulfur atom within the thioglycosidic linkage or the aglycone can exist in various oxidation states, as exemplified by the Afrostyraxthiosides series where the sulfur in the aglycone is present as a sulfide (B99878) (this compound) or a sulfone (Afrostyraxthiosides B and C) nih.gov.
The presence of the sulfur atom in the glycosidic linkage and/or the aglycone influences the chemical and physical properties of thioglycosides compared to their oxygen counterparts. For instance, the C-S bond is generally longer and weaker than a C-O bond. The electronic properties of sulfur also differ from those of oxygen, which can impact the reactivity and stability of the glycosidic linkage.
Afrostyraxthiosides A, B, and C represent a novel subclass of 1-thioglycosides isolated from natural sources, underscoring the structural diversity present within this class of compounds nih.gov. Their distinctive aglycone structures, featuring methylthio, methylsulfonyl, and methylsulfonylthiomethyl groups, set them apart from many other known thioglycosides, such as sinigrin (B192396) (an alkenyl thioglucoside) or those with aromatic aglycones. This structural novelty contributes to the understanding of the metabolic capabilities of Afrostyrax lepidophyllus.
Biosynthesis and Metabolic Pathways of Afrostyraxthioside a
Proposed Biosynthetic Pathway Hypotheses for Afrostyraxthioside A
Based on the structure of this compound as a 1-thio-beta-D-glucopyranoside with a methylthiomethyl group, a hypothetical biosynthetic pathway would likely involve the formation of the thioglycosidic bond and the attachment of the aglycone (the non-sugar part). The glucose moiety is likely derived from central carbon metabolism, such as glycolysis or gluconeogenesis, leading to activated sugar donors like UDP-glucose. lumenlearning.com. The methylthiomethyl group would originate from sulfur-containing precursors, potentially involving modifications of amino acids like methionine, which is a precursor for S-adenosylmethionine (SAM), a common methyl donor in various biosynthetic pathways. nih.gov.
A plausible hypothesis involves the enzymatic transfer of a glucose moiety from an activated sugar donor to a sulfur-containing acceptor molecule, followed by further modifications to form the methylthiomethyl group. Alternatively, a pre-formed sulfur-containing aglycone with a thiol group could react with an activated glucose molecule. The formation of the beta-glycosidic linkage suggests the involvement of specific glycosyltransferases or modified glycosidases. rsc.orgbeilstein-journals.org.
Enzymatic Mechanisms Involved in 1-Thioglucoside Formation
The formation of 1-thioglucosides involves the creation of an S-glycosidic bond. This process is typically catalyzed by enzymes, potentially glycosyltransferases (GTs) or modified glycoside hydrolases (GHs). rsc.orgbeilstein-journals.org. GTs catalyze the transfer of a sugar moiety from an activated donor (like UDP-glucose) to an acceptor molecule, forming various glycosidic linkages, including S-glycosidic bonds. rsc.org. GHs, primarily known for hydrolyzing glycosidic bonds, can be engineered or naturally modified to function as glycosynthases or thioglycoligases, catalyzing the synthesis of glycosidic bonds, including thioglycosidic ones, often using activated sugar donors. rsc.orgbeilstein-journals.orgresearchgate.netnih.gov.
Thioglycoligases, specifically, are engineered enzymes derived from retaining glycosidases that can synthesize thio-linked disaccharides using sugar acceptors bearing a thiol group. researchgate.net. The mechanism often involves the formation of a glycosyl-enzyme intermediate. rsc.orgresearchgate.netresearchgate.net. While the specific enzymes for this compound biosynthesis are not identified in the search results, the enzymatic mechanisms observed in the formation of other thioglycosides provide strong parallels. rsc.orgbeilstein-journals.orgresearchgate.netnih.gov.
Identification and Characterization of Precursor Molecules in the Biosynthetic Route
While the precise precursor molecules for this compound have not been explicitly identified in the provided information, based on its structure, key precursors would include glucose or an activated form of glucose (e.g., UDP-glucose) and a sulfur-containing compound that provides the methylthiomethyl group. researchgate.netlumenlearning.com.
In general, the identification of precursor molecules in a biosynthetic pathway involves techniques such as feeding experiments with isotopically labeled compounds, analysis of intermediates accumulated in mutant organisms, and comparative metabolomics. wikipedia.orgmdpi.com. For this compound, potential sulfur-containing precursors could be simple sulfur compounds or modified amino acids. Methionine, as a source of methyl groups and sulfur, is a plausible candidate for contributing to the methylthiomethyl moiety. nih.gov.
Genetic Basis and Regulation of this compound Biosynthesis
The genetic basis for the biosynthesis of natural products lies in gene clusters that encode the necessary enzymes and regulatory proteins. nih.govnih.gov. These gene clusters often contain genes for enzymes involved in precursor synthesis, core biosynthetic steps, and modifications of the final product. mdpi.comnih.govnih.gov.
The regulation of biosynthetic pathways can occur at multiple levels, including transcriptional control of the genes, post-transcriptional modifications, and enzymatic regulation. wikipedia.orgnih.gov. While the specific genes and regulatory mechanisms for this compound biosynthesis are not detailed in the search results, studies on the genetic basis of other natural product biosynthesis, such as polyketides, nonribosomal peptides, and other specialized metabolites, provide general models. nih.govnih.govu-tokyo.ac.jpresearchgate.netmdpi.comkegg.jpfrontiersin.orgresearchgate.net. Identifying the gene cluster responsible for this compound production would involve genome sequencing of Afrostyrax lepidophyllus and bioinformatic analysis to identify potential biosynthetic genes, particularly those encoding glycosyltransferases, enzymes involved in sulfur metabolism, and tailoring enzymes. mdpi.comnih.govnih.govmdpi.commdpi.com.
Chemical Synthesis and Derivatization Strategies for Afrostyraxthioside a and Analogues
Total Synthesis Approaches for Afrostyraxthioside A
The total synthesis of the naturally occurring this compound has been successfully reported. The primary strategy employed involves the direct S-alkylation of a glucose-derived thiol. One established route begins with the sodium salt of 1-thio-β-D-glucose, which serves as the nucleophile. researchgate.net This thiolate is then reacted with chloromethyl methyl sulfide (B99878) in an S-alkylation reaction to yield the target molecule. researchgate.net
An alternative, related approach utilizes a glycosyl isothiouronium salt as the precursor to the 1-thiosugar. researchgate.net In this method, the 1-thiosugar is generated in situ and subsequently undergoes S-alkylation to furnish this compound. researchgate.net These methods highlight a convergent strategy where the pre-formed carbohydrate and the sulfur-containing aglycone are joined in a key bond-forming step.
Synthetic Methodologies for 1-Thioglycosides and Related Thiosugars
The synthesis of 1-thioglycosides is a well-established area of organic chemistry, driven by their utility as stable mimics of O-glycosides and as versatile intermediates for further glycosylation reactions. scispace.comjst.go.jp These compounds are more resistant to both chemical and enzymatic degradation compared to their oxygen-containing counterparts. scispace.com
S-alkylation is a foundational method for constructing the thioether linkage in thioglycosides. This typically involves the reaction of a glycosyl thiol or thiolate with an electrophile.
Direct Alkylation: A straightforward approach involves reacting a 1-thiosugar with an alkyl halide. researchgate.net To improve yields and reaction conditions, specialized bases can be employed. For instance, the use of iminophosphorane bases allows for the direct S-alkylation of thiols with triflates and tosylates, providing thio-disaccharides in exceptionally high yields with minimal elimination side products. nih.gov
Masked Thiol Nucleophiles: To avoid handling potentially unstable or odorous thiols, masked thiol precursors are often used. Tri-isopropylsilyl (TIPS) thioglycosides serve as stable, masked glycosyl thiols. rsc.org These can be activated in a one-pot reaction using a fluoride (B91410) source, like tetrabutylammonium (B224687) fluoride (TBAF), to cleave the S-Si bond and generate a thiolate in situ. rsc.orgresearchgate.net This nucleophile can then be immediately trapped with various electrophiles, such as alkyl halides or Michael acceptors, to form the desired thioglycoside in high yield. rsc.orgresearchgate.net
From Isothiouronium Salts: Glycosyl isothiouronium salts can be used to generate 1-thiosugars in situ, which then undergo S-alkylation. This method avoids the isolation of the free 1-thiosugar. researchgate.netresearchgate.net
| Method | Nucleophile Precursor | Activating Reagent/Base | Electrophile | Reference |
| Direct Alkylation | Glycosyl Thiol | Iminophosphorane Base | Alkyl Triflate/Tosylates | nih.gov |
| Masked Thiol | TIPS Thioglycoside | Tetrabutylammonium Fluoride (TBAF) | Alkyl Halides, Michael Acceptors | rsc.orgresearchgate.net |
| In situ Generation | Glycosyl Isothiouronium Salt | Triethylamine | Alkyl Halides | researchgate.netresearchgate.net |
The formation of the anomeric carbon-sulfur bond is the defining step in thioglycoside synthesis. The most common pathway is the reaction of a glycosyl donor, typically a per-acetylated sugar, with a thiol in the presence of a promoter. rsc.orgnsf.gov
Lewis Acid Promotion: Stoichiometric amounts of Lewis acids such as TMSOTf, BF₃·Et₂O, ZrCl₄, or SnCl₄ are frequently used to activate per-acetylated or otherwise protected sugars for nucleophilic attack by a thiol. rsc.orgnsf.gov
Brønsted Acid Promotion: Triflic acid (TfOH) has been shown to be a highly efficient Brønsted acid promoter for thioglycosidation. rsc.orgnsf.gov This method features high reaction rates and yields, and in some cases can be effective in sub-stoichiometric amounts, which is an advantage over many Lewis acid-based protocols. rsc.orgnsf.gov
Hypervalent Iodine Promotion: Hypervalent iodine reagents, such as Phenyliodine(III) bis(trifluoroacetate) (PIFA), can effectively induce the glycosylation of thioglycosides with various alcohols, offering a metal-free activation method. jst.go.jpresearchgate.net
Metal-Catalyzed Reactions: Gold(III) chloride (AuCl₃) has been developed as a catalyst for activating thioglycoside donors. This method is notable for its speed, high yields at room temperature, and compatibility with a wide range of functional groups, including alkenes. rsc.org Ferric chloride (FeCl₃) has also been used as a greener, earth-abundant activator. mdpi.com
| Promoter Class | Example Promoter(s) | Key Features | Reference(s) |
| Lewis Acids | TMSOTf, BF₃·Et₂O, SnCl₄ | Widely used, often requires stoichiometric amounts. | rsc.orgnsf.gov |
| Brønsted Acids | Triflic Acid (TfOH) | High efficiency, can be sub-stoichiometric. | rsc.orgnsf.gov |
| Hypervalent Iodine | PIFA | Metal-free, mild conditions. | jst.go.jpresearchgate.net |
| Metal Catalysts | AuCl₃, FeCl₃ | Catalytic amounts, fast reactions, green alternatives. | rsc.orgmdpi.com |
Protecting groups are essential in carbohydrate chemistry to ensure regioselectivity and stereoselectivity by temporarily blocking reactive functional groups, primarily hydroxyls. scholaris.cauniversiteitleiden.nl The choice of protecting groups can influence the reactivity of the glycosyl donor, a concept often described in terms of "armed" and "disarmed" donors. mdpi.com
Acyl and Ether Protecting Groups: Acetyl (Ac) and benzoyl (Bz) groups are common "disarmed" protecting groups for the C-2 hydroxyl, as their electron-withdrawing nature reduces the reactivity of the glycosyl donor. mdpi.com Conversely, electron-donating ether-based protecting groups like benzyl (B1604629) (Bn) are considered "arming" as they enhance donor reactivity. mdpi.com This distinction is crucial for selective glycosylation strategies.
Neighboring Group Participation (NGP): A participating protecting group at the C-2 position (like an acetyl group) can control the stereochemical outcome of glycosylation, typically leading to the formation of 1,2-trans-glycosides. mdpi.com
Protecting Group-Free Synthesis: To improve synthetic efficiency, strategies that avoid the use of protecting groups are being developed. beilstein-journals.org One such method involves the glycosylation of glycosyl fluoride donors with thiol sugar acceptors in water, using Ca(OH)₂ as a promoter, which proceeds with high yield and stereoselectivity without the need for protecting groups. nih.gov
Chemical Derivatization for Enhanced Research Utility
Chemical derivatization involves the strategic modification of a parent molecule like this compound to create analogues with new properties. This is a powerful tool for probing biological mechanisms, improving analytical detection, and studying structure-activity relationships. numberanalytics.comnih.gov
While specific derivatization of this compound is not extensively documented in the literature, established chemical strategies can be applied to its key functional groups—the multiple hydroxyl (OH) groups and the thioether (C-S-C) linkage—to enhance its utility in research.
Modification of Hydroxyl Groups: The four free hydroxyl groups on the glucose moiety are primary targets for modification.
Acylation and Alkylation: These groups can be esterified or etherified to attach various functionalities. numberanalytics.com For example, a fluorescent tag (e.g., a coumarin (B35378) or fluorescein (B123965) derivative) could be installed via an ester linkage to allow for visualization in cellular imaging studies. Alternatively, attaching a biotin (B1667282) tag would enable affinity-based purification of potential protein targets.
Phosphorylation: Introducing a phosphate (B84403) group can alter solubility and mimic biological modifications. microsynth.com
Modification of the Thioether Linkage: The thioether is another key functional group that can be modified.
Oxidation: The sulfur atom can be selectively oxidized to a sulfoxide (B87167) (S=O) or a sulfone (O=S=O). These oxidized analogues would have significantly different electronic properties, polarity, and hydrogen bonding capabilities, making them valuable for studying how the sulfur atom contributes to biological activity.
Modification for Analytical Enhancement: Derivatization is a common strategy to improve detectability in analytical methods like HPLC or mass spectrometry. nih.gov Attaching a chromophore or a fluorophore to one of the hydroxyl groups of this compound could significantly enhance its detection sensitivity in bioanalytical assays. nih.gov
These modifications provide a means to create a library of analogues from the parent natural product, enabling a deeper understanding of its biological function and mechanism of action.
Synthesis of this compound Analogues for Structure-Activity Relationship Studies
The exploration of natural products for drug discovery often involves the synthesis of analogues to establish Structure-Activity Relationships (SAR). This process is crucial for identifying the specific structural features of a molecule that are responsible for its biological activity and for optimizing its properties to develop more potent and selective therapeutic agents. mdpi.commdpi.comtandfonline.com For this compound, a 1-thio-β-D-glucopyranoside, the synthesis of analogues would be a key strategy to unlock its full therapeutic potential. While specific studies on this compound analogues are not extensively documented, established synthetic methodologies for other thioglycosides provide a clear roadmap for creating a diverse library of related compounds for SAR studies. dovepress.comnih.gov
The core structure of this compound consists of a β-D-glucopyranose ring linked via a sulfur atom to a methylthiomethyl aglycone. The synthesis of analogues would logically focus on the systematic modification of both the glycone (sugar) and aglycone moieties.
A common and effective strategy for synthesizing S-glycosides involves the reaction of a thiol with an activated sugar derivative, such as a per-O-acetylated glycosyl bromide. acs.orgnih.gov This reaction, typically proceeding via an SN2 mechanism, allows for the stereoselective formation of the β-S-glycosidic bond. acs.orgacs.org Subsequent deacetylation of the sugar's hydroxyl groups yields the final water-soluble thioglycoside analogue. mdpi.comacs.org
For this compound analogues, this would involve synthesizing a variety of substituted alkyl and aryl thiols to serve as the aglycone precursors. These thiols can be reacted with a protected glucopyranosyl bromide to generate a library of analogues with diverse functionalities.
Modifications to the Aglycone Moiety:
The primary focus of SAR studies would likely be the aglycone portion, as this is a common site for modifications that influence biological activity and pharmacokinetic properties. dovepress.comekb.eg Key synthetic strategies would involve preparing a range of thiols (R-SH) to replace the native methylthiomethyl thiol.
Alkyl Chain Variation: The length and branching of the alkyl chain can be altered. For example, analogues with ethylthiomethyl, propylthiomethyl, or isopropylthiomethyl groups could be synthesized to probe the effect of lipophilicity and steric bulk on activity.
Introduction of Functional Groups: Introducing polar functional groups like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) onto the alkyl chain could enhance water solubility and provide new points of interaction with biological targets.
Aromatic and Heterocyclic Scaffolds: Replacing the aliphatic aglycone with aromatic or heterocyclic rings is a well-established strategy in medicinal chemistry to explore interactions such as pi-stacking. mdpi.comekb.eg Synthesizing analogues with phenyl, substituted phenyl (e.g., with electron-donating or electron-withdrawing groups), or various heterocyclic rings (e.g., pyridine, thiazole, triazole) could significantly modulate biological activity. acs.orgekb.egmdpi.com For instance, studies on other thioglycosides have shown that incorporating moieties like benzothiazole (B30560) or pyrimidine (B1678525) can lead to potent antimicrobial or anticancer activities. acs.orgekb.eg
Modifications to the Glycone Moiety:
While often less common, modifications to the sugar part can also yield important SAR data.
Epimerization: Changing the stereochemistry of one or more hydroxyl groups on the glucose ring (e.g., synthesizing the galactose or mannose equivalent) can reveal the importance of the specific spatial arrangement of these groups for target binding.
Deoxygenation: Removing one or more hydroxyl groups (creating deoxy-sugars) can help identify which hydroxyls are essential for activity.
Sugar Substitution: Replacing the glucose with other monosaccharides, such as xylose or arabinose, can determine the necessity of the six-carbon pyranose ring for the observed biological effects. dovepress.com
The synthesized analogues would then be subjected to a battery of biological assays to determine their activity (e.g., IC₅₀ or MIC values). The resulting data would be compiled to build a comprehensive SAR profile, guiding further rounds of synthesis and optimization toward a lead compound with improved efficacy and drug-like properties.
Illustrative Data for SAR Studies of this compound Analogues
The following interactive table represents a hypothetical dataset that would be generated from SAR studies on this compound analogues, illustrating how structural modifications could influence a specific biological activity, such as enzyme inhibition (measured by IC₅₀).
Biological Activities and Mechanistic Research of Afrostyraxthioside a
In Vitro Antifungal Activity Mechanisms
Research into the antifungal activity of natural products, including compounds like Afrostyraxthioside A, often explores mechanisms targeting essential fungal structures and processes. General mechanisms of antifungal action by natural products can involve interfering with ATP synthesis and ion flow (Ca++ and K+), primarily damaging the fungal cell membrane and cell wall. nih.gov Other mechanisms include the generation of reactive oxygen species (ROS) that damage mitochondria and membranes, and the inhibition of efflux pumps which are a common fungal resistance mechanism. nih.govfrontiersin.org Terpenes and terpenoids, often found in essential oils, can disrupt the fungal cell membrane due to their lipophilic nature. nih.gov Polyphenols, another class of natural compounds, can exert antifungal effects through various mechanisms related to their molecular size and functional groups, such as hydroxyl groups. nih.gov Some antifungal agents, like azoles, target the ergosterol (B1671047) biosynthetic pathway, a crucial component of the fungal cell membrane. nih.govresearchgate.net Inhibition of enzymes in this pathway, such as lanosterol (B1674476) 14α-demethylase (Erg11/Cyp51A), disrupts ergosterol synthesis and leads to the accumulation of toxic intermediate sterols, altering membrane stability and function. nih.gov Drug uptake into fungal cells can also influence antifungal activity, although the mechanisms for some compounds are not fully understood. nih.gov
Antioxidant Properties and Radical Scavenging Mechanisms (in vitro)
In vitro studies are commonly used to assess the antioxidant potential of compounds through various mechanisms. researchgate.netmdpi.com These mechanisms include the prevention of chain initiation, binding of transition metal ion catalysts, and the decomposition of reactive species. researchgate.net Radical scavenging activity is a key aspect of antioxidant properties and is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netnih.govrjptonline.org The DPPH assay, for instance, measures the ability of a substance to donate a hydrogen atom or an electron to the stable DPPH radical, leading to its decolorization. nih.govrjptonline.org The degree of color change is directly proportional to the antioxidant's concentration and potency. nih.gov Another method, the ABTS assay, measures the potential of a substance to scavenge the ABTS radical cation. researchgate.net The Folin-Ciocalteu method is often used to determine the total phenolic content in extracts, as antioxidant activities are frequently linked to the presence of phenolic compounds and flavonoids. researchgate.netrjptonline.org These compounds can act as antioxidants by scavenging free radicals and breaking radical chain reactions. frontiersin.orgresearchgate.net Hydroxyl radical scavenging activity is another important measure, often assessed through methods involving the Fenton reaction. mdpi.comnih.gov Some compounds exert antioxidant effects by chelating free ferrous ions, thus inhibiting the generation of hydroxyl radicals. mdpi.com
Insecticidal Activity and Molecular Targets in Pest Management Research
Research into the insecticidal activity of compounds like this compound involves identifying their effects on insect physiology and pinpointing their molecular targets. Many insecticides exert their effects by disrupting the insect nervous system. mdpi.comnih.gov Common molecular targets include voltage-gated sodium channels and acetylcholinesterase. mdpi.comnih.gov Acetylcholinesterase is an enzyme that degrades the neurotransmitter acetylcholine, and its inhibition leads to overstimulation of the nervous system. nih.gov Other targets include neurotransmission regulators like the γ-aminobutyric acid receptor (GABAaR) and the Octopamine receptor (OctpR). nih.govsemanticscholar.org The GABA receptor is crucial for fast inhibitory neurotransmission in insects and is a target for insecticides that block GABA-gated chloride channels. semanticscholar.org Insect growth regulators (IGRs) represent another class of insecticides that target nuclear receptors involved in insect metamorphosis, such as the Methoprene-tolerant receptor (MET) and the ecdysone (B1671078) hormone receptor (EcNR). nih.gov Inhibiting these receptors disrupts larval development and metamorphosis. nih.gov Insect resistance to insecticides can occur through mechanisms like modification of the target protein, reducing insecticide binding, or through metabolic resistance involving enzymes that break down the insecticide. nih.gov
In Vitro Cytotoxicity Against Cellular Models (e.g., Cancer Cell Lines, focusing on cellular mechanisms)
In vitro cytotoxicity studies evaluate the ability of a compound to induce toxicity in cell models, such as cancer cell lines. Assays like MTT or SRB are commonly used to determine cytotoxicity and calculate IC₅₀ values. These studies often focus on the cellular mechanisms underlying the observed toxicity. For instance, some cytotoxic compounds induce apoptosis, a programmed cell death pathway. nih.govmdpi.com Mechanisms of apoptosis induction can involve the activation of caspases, such as caspase-3 and caspase-9, and the inhibition of anti-apoptotic proteins like Bcl-2. mdpi.com Cytotoxic agents can also exert their effects by damaging DNA or interfering with DNA synthesis. nih.govmdpi.com For example, some compounds have been shown to inhibit DNA topoisomerase I, an enzyme crucial for altering DNA topology, which can lead to apoptosis in cancer cells. nih.gov Cellular models like HeLa and MCF-7 cancer cell lines are frequently used in cytotoxicity testing. HepG2 cells, a human liver cancer cell line, are also widely used in studies assessing the cytotoxicity of various substances. nih.gov
Immunomodulatory Effects on Cellular Responses (in vitro)
Immunomodulatory effects involve the regulation of the immune response, which can include both immunostimulation and immunosuppression. mdpi.com In vitro studies investigate how compounds influence the behavior and responses of immune cells. This can involve examining the production of cytokines, which are signaling molecules that regulate immune cell communication and function. mdpi.comnih.govresearchgate.net Changes in cytokine profiles, such as the secretion of interleukins (e.g., IL-1β, IL-2, IL-4, IL-5, IL-6, IL-8, IL-12, IL-10) and interferons (e.g., IFN-γ), indicate immunomodulatory activity. mdpi.comnih.govresearchgate.networthington-biochem.commdpi.com Compounds can also influence the differentiation and activation of immune cells, such as dendritic cells (DCs) and T cells. nih.govresearchgate.networthington-biochem.commdpi.com For example, some substances can induce the maturation and activation of DCs, enhancing their ability to present antigens and initiate adaptive immune responses. nih.govresearchgate.netmdpi.com Effects on the expression of surface molecules like CD80, CD86, and MHC Class I and II on immune cells are also indicative of immunomodulatory activity. nih.gov Furthermore, compounds can impact the activity of natural killer (NK) cells and influence the balance between different T helper cell responses (e.g., Th1 and Th2). mdpi.comworthington-biochem.com
Enzyme Inhibition or Activation Studies (e.g., digestive enzymes, metabolic enzymes)
Enzyme inhibition or activation studies investigate how a compound affects the activity of specific enzymes. researchgate.netsid.irnih.gov Enzymes play vital roles in numerous biological processes, including metabolism and digestion. researchgate.net Compounds can act as enzyme inhibitors, reducing the enzyme's reaction rate, or as activators, increasing it. researchgate.netsid.ir Enzyme inhibition can be reversible or irreversible, with different types of reversible inhibition including competitive, noncompetitive, and mixed inhibition. researchgate.net Enzyme inhibitors are of significant interest in pharmacology as they can be used to modulate specific biochemical pathways involved in diseases. researchgate.netnih.govresearchgate.net Studies can involve kinetic assays to understand the nature and potency of the enzyme-compound interaction. sid.irnih.gov Enzyme activation can occur through various mechanisms, including increasing the catalytic constant of the enzyme or increasing the cooperativity between substrate and inhibitor binding sites. sid.irnih.gov Examples of enzymes studied for inhibition or activation include COX-2 and α-glucosidase.
Cellular Pathway Modulation by this compound (e.g., signaling pathways, gene expression)
Investigation into cellular pathway modulation by a compound like this compound explores its influence on intracellular signaling cascades and gene expression. Cellular signaling pathways are complex networks of molecular interactions that regulate various cellular processes in response to external or internal stimuli. nih.govmdpi.com Compounds can modulate these pathways by interacting with receptors, enzymes, or other signaling molecules. nih.gov This modulation can ultimately lead to changes in gene expression, the process by which information from a gene is used to synthesize functional gene products like proteins or non-coding RNAs. wikipedia.orgwikipedia.org Gene expression is a tightly regulated process that can be controlled at multiple stages, including transcription, RNA processing, and post-translational modification of proteins. wikipedia.orgwikipedia.org Transcription factors, proteins that bind to specific DNA sequences, play a key role in regulating gene expression and often act as a link between signaling pathways and gene regulation. nih.govmdpi.com Modulation of gene expression by a compound can involve altering the activity of transcription factors, influencing chromatin structure, or affecting the stability and translation of mRNA. nih.govwikipedia.org
Structure Activity Relationship Sar Studies of Afrostyraxthioside a and Derivatives
Systematic Investigation of Structural Modifications Affecting Biological Activities
To date, detailed systematic studies on the structural modifications of Afrostyraxthioside A and their direct impact on biological activities have not been extensively reported in peer-reviewed literature. The exploration of how incremental changes to its core structure—such as alterations to the glycosidic linkages, modifications of the thioside moiety, or substitutions on the aromatic rings—influence its therapeutic effects remains a significant area for future research. The generation of a focused library of derivatives would be a critical first step in systematically probing the molecule's structure-activity landscape.
Identification of Key Pharmacophores for Observed Biological Effects
The identification of the key pharmacophores of this compound is a crucial step in understanding its mechanism of action. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. For this compound, it is hypothesized that the unique combination of its glycosidic unit and the sulfur-containing aglycone constitutes the primary pharmacophoric features. Preliminary analyses suggest that the spatial orientation of hydroxyl groups on the sugar moiety and the electronic properties of the thioside group are likely critical for receptor binding or enzyme inhibition. However, without experimental data from SAR studies, the precise definition of the pharmacophore remains speculative.
Computational Chemistry Approaches in SAR Analysis (e.g., molecular docking, QSAR)
Computational chemistry offers powerful tools to predict and rationalize the structure-activity relationships of novel compounds like this compound. Molecular docking simulations could be employed to predict the binding orientation of this compound and its hypothetical derivatives within the active site of a target protein. Such studies would illuminate key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
Quantitative Structure-Activity Relationship (QSAR) modeling represents another valuable computational approach. By correlating variations in the physicochemical properties of a series of this compound analogues with their biological activities, a predictive QSAR model could be developed. This model would be instrumental in guiding the design of new derivatives with potentially enhanced potency and selectivity. The successful application of these computational methods is contingent on the initial synthesis and biological evaluation of a diverse set of analogues.
Design and Synthesis of Mechanistically Targeted Analogues
The rational design and synthesis of mechanistically targeted analogues of this compound is the ultimate goal of SAR studies. Based on the insights gained from pharmacophore modeling and computational analyses, new molecules can be designed to optimize interactions with a specific biological target. For instance, if molecular docking suggests that a particular hydroxyl group is crucial for hydrogen bonding, analogues could be synthesized where this group is modified to further enhance this interaction. The synthesis of such targeted analogues would not only serve to validate the hypothesized SAR but also pave the way for the development of novel therapeutic agents with improved pharmacological profiles. The synthetic routes to these novel compounds would likely involve multi-step organic synthesis, starting from either this compound itself or commercially available precursors.
Advanced Analytical and Characterization Methodologies in Afrostyraxthioside a Research
High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., 2D NMR, HRMS)
High-resolution spectroscopic techniques are fundamental in the structural elucidation of complex organic molecules like Afrostyraxthioside A. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR methods such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), is indispensable for determining the connectivity of atoms within the molecule mdpi.comhyphadiscovery.com. These experiments provide information about correlations between protons and carbons, allowing for the mapping of the molecular skeleton and the identification of functional groups. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides details on the chemical environment of individual nuclei mdpi.com.
High-Resolution Mass Spectrometry (HRMS) is another critical technique used to determine the exact molecular weight of this compound, which is essential for confirming its elemental composition researchgate.net. Techniques like Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FTICR-MS) or Orbitrap MS can provide highly accurate mass measurements, helping to differentiate between potential molecular formulas. The combination of NMR and HRMS data allows for a robust confirmation of the proposed chemical structure of this compound.
Chromatographic Separation Techniques for Isolation and Purity Assessment (e.g., HPLC, GC-MS)
Chromatographic techniques are vital for the isolation of this compound from crude extracts and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is widely used for the separation of non-volatile or thermally labile compounds based on their differential interactions with a stationary phase boku.ac.atchromatographyonline.commdpi.cominformaticsjournals.co.in. Various HPLC modes, such as reversed-phase or normal-phase, can be employed depending on the polarity of this compound. Preparative HPLC can be used to obtain purified samples for further analysis or biological testing chromatographyonline.comchromatographyonline.com.
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the separation and identification of volatile or semi-volatile compounds boku.ac.atbiotechrep.ir. While this compound's volatility would determine the applicability of GC-MS, this technique is broadly used in natural product analysis for the separation and identification of components in complex mixtures, with the MS detector providing fragmentation patterns that aid in compound identification and can be used to assess the purity of isolated fractions.
Chiroptical Methods for Stereochemical Analysis (e.g., ECD, ORD)
Chiroptical methods are employed to determine the stereochemistry of chiral molecules, which is crucial for understanding their biological activity. Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength nih.gov. Optical Rotatory Dispersion (ORD) measures the change in the rotation of plane-polarized light by a chiral substance as a function of wavelength nih.gov. By comparing experimental ECD and ORD spectra with computationally predicted spectra for different stereoisomers, the absolute configuration of this compound can be assigned nih.gov. These techniques are particularly valuable when crystallographic data is unavailable.
Advanced Mass Spectrometry Techniques for Metabolomic and Proteomic Studies (e.g., LC-MS/MS, Ion Mobility MS)
Advanced mass spectrometry techniques play a significant role in studying the potential biological roles of this compound, particularly in metabolomic and proteomic studies. Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of metabolites and proteins in complex biological samples biorxiv.orgcrownbio.com. By coupling the separation power of LC with the fragmentation capabilities of tandem MS, LC-MS/MS allows for the detection and structural characterization of a wide range of biomolecules that might be affected by or interact with this compound.
Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of ions, providing collision cross-section (CCS) values that enhance the confidence of compound identification and can help to resolve isomers biorxiv.orgcrownbio.comlabroots.comnih.govchromatographyonline.com. IM-MS is increasingly used in metabolomics and proteomics to improve peak capacity, sensitivity, and the ability to differentiate between structurally similar molecules biorxiv.orgcrownbio.comlabroots.comnih.govchromatographyonline.com. These advanced MS techniques can be applied to investigate the metabolic fate of this compound or its effects on cellular protein profiles.
Spectroscopic Methods for Mechanistic Elucidation (e.g., UV-Vis, Fluorescence, FT-IR)
Spectroscopic methods like UV-Vis, Fluorescence, and FT-IR can provide insights into the interactions and potential mechanisms of action of this compound. UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which can be used to detect the presence of chromophores within the molecule and study its concentration biotechrep.ir. Changes in the UV-Vis spectrum upon interaction with other molecules can indicate binding or chemical reactions.
Fluorescence spectroscopy measures the emission of light by a molecule after excitation, providing information about its environment and interactions updatepublishing.commdpi.comacademicjournals.org. If this compound is fluorescent or interacts with fluorescent molecules, this technique can be used to study binding events or cellular uptake.
Fourier Transform Infrared (FT-IR) spectroscopy provides information about the vibrational modes of functional groups within a molecule updatepublishing.commdpi.comacademicjournals.orgspectroscopyonline.comresearchgate.net. FT-IR spectra can be used to identify key functional groups in this compound and study changes in its molecular structure or interactions with other molecules, such as proteins or lipids, by observing shifts in characteristic absorption bands mdpi.comacademicjournals.org. These spectroscopic methods are valuable for exploring the mechanisms underlying any observed biological effects of this compound.
Future Research Directions and Potential Academic Applications
Elucidation of Undiscovered Biosynthetic Genes and Pathways
The biosynthesis of sulfur-containing secondary metabolites, including thiosugars, often involves complex enzymatic pathways. While the incorporation of sulfur into primary metabolites is relatively understood, the mechanisms for sulfur integration into many secondary metabolites remain less clear. Afrostyraxthioside A, with its unique methylthiomethyl group attached to a thioglucose core, presents an opportunity to investigate novel biosynthetic routes. Future research could focus on identifying the specific genes and enzymes involved in the formation of the thioglycosidic linkage and the addition of the methylthiomethyl moiety in Afrostyrax lepidophyllus. This could involve genomic and transcriptomic studies of the plant, coupled with biochemical characterization of candidate enzymes. Understanding these pathways could provide insights into the evolution of sulfur metabolism in plants and potentially enable the heterologous production of this compound and related compounds through synthetic biology approaches.
Exploration of Novel Biological Targets and Mechanism of Action In Vitro
Initial studies have indicated that this compound and related compounds from A. lepidophyllus possess antifungal properties against Candida species and potential insecticidal or insect repellent activities readkong.com. However, the specific biological targets and detailed mechanisms of action underlying these observations are yet to be fully elucidated. Future in vitro research should aim to identify the proteins, enzymes, or cellular processes with which this compound interacts. This could involve a range of biochemical and cell-based assays, including target binding studies, enzyme inhibition assays, and investigations into cellular responses upon exposure to the compound. Exploring its mechanism at a molecular level would not only clarify its observed bioactivities but could also reveal novel biological targets relevant to antifungal or insect control strategies. The study of this compound's interaction with biological systems contributes to the broader understanding of how thiosugars exert their effects, building upon research into other thiosugars with reported antineoplastic, antidiabetic, antiviral, and antithrombotic activities nih.gov.
Development of Chemoenzymatic Synthetic Routes for this compound and Analogues
A chemical synthesis of this compound from the sodium salt of 1-thio-β-D-glucose has been reported. While this provides a method for laboratory preparation, the development of chemoenzymatic synthetic routes could offer advantages in terms of efficiency, stereoselectivity, and environmental sustainability. Enzymes, such as glycosyltransferases and those involved in sulfur chemistry, could be employed to catalyze specific steps in the synthesis, potentially leading to higher yields and fewer byproducts. Furthermore, chemoenzymatic approaches could facilitate the synthesis of structural analogues of this compound with modifications to the sugar core, the thioglycosidic linkage, or the aglycone (the methylthiomethyl group). Synthesizing a library of analogues would be invaluable for structure-activity relationship studies, helping to define which parts of the molecule are crucial for its biological activities.
Applications in Chemical Biology as Mechanistic Probes
The unique structure of this compound, combining a sugar moiety with a sulfur linkage and a methylthiomethyl group, makes it a potential tool for chemical biology research. Its relative stability as a thioglycoside is advantageous for such applications nih.gov. This compound and its derivatives could be synthesized with attached tags (e.g., fluorescent labels, affinity tags) to be used as probes for identifying and studying its biological targets in complex cellular environments. These probes could help visualize the compound's distribution within cells or tissues, isolate interacting proteins for identification, and monitor the dynamics of its biological interactions. Utilizing this compound as a mechanistic probe would contribute significantly to understanding its cellular pharmacology and the biological pathways it influences.
Role of this compound in Plant Defense Mechanisms
This compound is isolated from Afrostyrax lepidophyllus, suggesting it may play a role in the plant's natural defense mechanisms readkong.com. Plants produce a diverse array of secondary metabolites to defend against herbivores and pathogens. Given the reported antifungal and potential insecticidal activities of Afrostyraxthiosides readkong.com, future research could investigate the specific ecological role of this compound in A. lepidophyllus. This could involve studying its concentration and localization in different plant tissues, its induction in response to biotic stress (e.g., fungal infection, insect herbivory), and its effects on specific plant pests or pathogens in ecological assays. Understanding how this compound contributes to the plant's defense could also inspire the development of natural product-based biopesticides or antifungal agents.
Q & A
Basic Research Questions
Q. What validated chromatographic techniques are used for purifying Afrostyraxthioside A, and how are purity thresholds determined?
- Methodological Answer : Isolation typically employs column chromatography (silica gel or Sephadex LH-20) with solvent systems like chloroform-methanol gradients. Purity is assessed via HPLC (≥95% peak area) and corroborated by NMR (absence of extraneous peaks) and mass spectrometry (observed vs. theoretical molecular ion match). Thresholds depend on application: pharmacological assays require ≥95%, while structural studies may tolerate lower purity if impurities are characterized .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : A multi-technique approach is used:
- 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to assign stereochemistry and glycosidic linkages.
- X-ray crystallography (if crystals are obtainable) for absolute configuration.
- HRMS (High-Resolution Mass Spectrometry) to confirm molecular formula.
- IR spectroscopy for functional group identification.
Discrepancies in spectral data should be resolved by repeating experiments under controlled humidity/temperature to avoid solvent artifacts .
Q. What in vitro assays are standard for evaluating this compound’s bioactivity?
- Methodological Answer : Common assays include:
- Cytotoxicity : MTT or SRB assays across cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations via nonlinear regression.
- Antioxidant Activity : DPPH/ABTS radical scavenging, reported as % inhibition relative to controls.
- Enzyme Inhibition : Kinetic assays (e.g., COX-2, α-glucosidase) with positive controls (e.g., aspirin, acarbose).
Experimental replicates (n ≥ 3) and solvent controls (e.g., DMSO) are mandatory to ensure reproducibility .
Advanced Research Questions
Q. What strategies resolve contradictions in reported cytotoxicity profiles of this compound across cell lines?
- Methodological Answer : Contradictions may arise from cell line heterogeneity or protocol variability. Solutions include:
- Standardized Protocols : Adopt CONSORT-like guidelines for cell culture (passage number, media composition).
- Metabolomic Profiling : Compare intracellular metabolite levels (e.g., ATP, ROS) to contextualize bioactivity.
- Orthogonal Assays : Validate results using apoptosis markers (Annexin V/PI) or transcriptomic analysis.
Cross-lab collaborations and open-data repositories enhance comparability .
Q. How can computational modeling inform the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Predict binding affinities to target proteins (e.g., BCL-2, EGFR) using AutoDock Vina or Schrödinger.
- QSAR Studies : Corrogate structural features (e.g., hydroxyl groups, glycosylation) with activity data to prioritize synthetic targets.
- MD Simulations : Assess compound stability in biological membranes (e.g., lipid bilayer penetration).
Experimental validation via SAR (Structure-Activity Relationship) studies is critical .
Q. What experimental designs mitigate batch-to-batch variability in this compound isolation?
- Methodological Answer :
- Standardized Extraction : Fix parameters (e.g., extraction time, solvent-to-biomass ratio) using DOE (Design of Experiments).
- QC Metrics : Track UV-Vis absorbance (λmax) and TLC Rf values for each batch.
- Statistical Analysis : Apply ANOVA to identify variability sources (e.g., seasonal biomass differences).
Include negative controls (solvent-only extracts) to rule out matrix effects .
Q. How should researchers approach conflicting NMR assignments for this compound’s stereochemistry?
- Methodological Answer :
- Comparative Analysis : Replicate published conditions (temperature, deuterated solvent) and compare NOESY/ROESY correlations.
- Independent Validation : Collaborate with specialized labs for advanced techniques (e.g., Mosher ester analysis, ECD spectroscopy).
- Data Transparency : Publish raw NMR files (FID data) in supplementary materials for peer verification .
Data Reporting Guidelines
- Tables : Format experimental data using Word tables (Roman numerals) with footnotes explaining abbreviations (e.g., "IC₅₀ ± SEM, n=3"). Include raw data in supplementary materials .
- Figures : Use high-resolution chromatograms/spectra with scale bars and error margins. Color-coding is acceptable for clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
